molecular formula C10H12BrNO2 B153447 tert-Butyl 5-bromopyridine-2-carboxylate CAS No. 845306-08-3

tert-Butyl 5-bromopyridine-2-carboxylate

Cat. No. B153447
M. Wt: 258.11 g/mol
InChI Key: GBAJDPJECJPPSP-UHFFFAOYSA-N
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Patent
US07638631B2

Procedure details

A suspension of 5-bromo-2-pyridinecarboxylic acid (may be prepared as described in Description 11) (68.0 g) in tert-butanol (680 ml) and pyridine (190 ml) was stirred vigorously at rt for 0.5 h under argon. 4-Toluenesulfonyl chloride (153.7 g) was then added portionwise over 10 min to give a thick white mixture which gradually dissolved over 2 h to give a dark brown solution. After 4.5 h at rt the reaction mixture was poured slowly with stirring onto a saturated aqueous solution of sodium hydrogen carbonate (136 g) in water (1 l). Stirring was continued for 18 h at rt. The product was then extracted into diethyl ether (2×1 l) and the combined extracts were dried (MgSO4), filtered and concentrated to give a solid. This was treated with toluene (1 l) and the mixture was evaporated to dryness. This was repeated twice more with toluene (2×1 l) to give a pink solid which was dried in vacuo overnight to give 80.0 g of product. Recrystallisation from acetone/water gave the pure title compound (D12) (66.8 g). MS electrospray (+ve ion) 281 (MNa+). 1H NMR δ CDCl3: 8.79 (1H, s), 7.90 (2H, s), 1.64 (9H, s).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
153.7 g
Type
reactant
Reaction Step Two
Quantity
136 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[C:11]1([CH3:21])[CH:16]=CC(S(Cl)(=O)=O)=C[CH:12]=1.C(=O)([O-])O.[Na+].C1(C)C=CC=CC=1>C(O)(C)(C)C.N1C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][C:11]([CH3:21])([CH3:16])[CH3:12])=[O:9])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
680 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
190 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
153.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
136 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously at rt for 0.5 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a thick white mixture which
DISSOLUTION
Type
DISSOLUTION
Details
gradually dissolved over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
ADDITION
Type
ADDITION
Details
After 4.5 h at rt the reaction mixture was poured slowly
Duration
4.5 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 18 h at rt
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted into diethyl ether (2×1 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a pink solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.